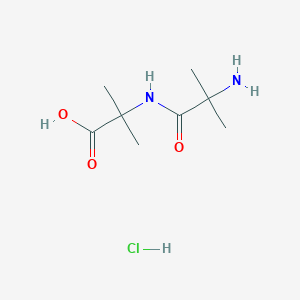

2-(2-Amino-2-methylpropanamido)-2-methylpropanoic acid hydrochloride

Overview

Description

This would typically include the compound’s systematic name, its molecular formula, and its structure. It might also include information on what the compound is used for or where it is commonly found.

Synthesis Analysis

This would involve a detailed look at how the compound is synthesized. It could include the starting materials, the reaction conditions, and the yield of the product.Molecular Structure Analysis

This would involve looking at the compound’s molecular structure in detail. It could include information on the compound’s stereochemistry, its functional groups, and how its atoms are arranged.Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes. It could include information on the compound’s reactivity, the types of reactions it undergoes, and the products of these reactions.Physical And Chemical Properties Analysis

This would involve studying the compound’s physical and chemical properties. It could include information on the compound’s melting point, boiling point, solubility, and reactivity.Scientific Research Applications

Application

AMP is used as a solvent in CO2 capture processes due to its unique spatial site resistance structure . It has been suggested as a constituent of novel phase change solvent mixtures .

Methods

The solubility of CO2 in aqueous solutions of AMP is experimentally measured at various temperatures (298, 313, 323, and 333 K) and in a wide range of pressures, up to approximately 7 bar . In another study, different nanofluids were formulated using a two-step method, and a bubbling reactor and an oil bath were used as the experimental setup for absorption/desorption .

Results

The studies showed that AMP aqueous solutions have a high capacity for CO2 absorption, good thermal stability, and the existence of the site resistance effect makes AMP highly degradable and have low regeneration energy . The addition of TiO2 nanoparticles to the AMP base solution can accelerate the absorption–desorption mass transfer rate of CO2 .

Preparation of Buffer Solutions

Application

AMP is used for the preparation of buffer solutions . Buffer solutions are used in a variety of biological and chemical experiments to maintain the pH at a constant value .

Methods

The preparation of a buffer solution using AMP involves dissolving a certain amount of AMP in water and adjusting the pH by adding a strong acid or base .

Results

The resulting buffer solution can resist changes in pH when small amounts of an acid or a base are added .

Cosmetics

Application

AMP is used in cosmetics . It can act as a pH adjuster and buffering agent, helping to maintain the stability and efficacy of the product .

Methods

In cosmetic formulations, AMP is added during the manufacturing process to adjust and stabilize the pH .

Results

The use of AMP in cosmetics can improve the stability and performance of the product .

Synthesis of Oxazolines

Application

AMP is a precursor to oxazolines via its reaction with acyl chlorides . Oxazolines are versatile intermediates in organic synthesis .

Methods

The synthesis of oxazolines involves the reaction of AMP with an acyl chloride in the presence of a base .

Results

The reaction results in the formation of an oxazoline ring, which can be further transformed into other useful organic compounds .

Synthesis of 2,2-Dimethylaziridine

Application

Via sulfation of the alcohol, AMP is also a precursor to 2,2-dimethylaziridine . Aziridines are important building blocks in organic synthesis .

Methods

The synthesis of 2,2-dimethylaziridine involves the reaction of AMP with a sulfating agent .

Results

The reaction results in the formation of a 2,2-dimethylaziridine ring, which can be further transformed into other useful organic compounds .

Intermediate in Drug Synthesis

Application

AMP is used as an intermediate in the synthesis of drugs such as fepradinol, isobucaine, and radafaxine .

Methods

The specific methods of application or experimental procedures would depend on the particular drug being synthesized .

Results

The use of AMP as an intermediate in drug synthesis can lead to the production of effective pharmaceutical compounds .

Atmospheric Chemistry

Application

AMP is used in the study of atmospheric chemistry, specifically in the OH-initiated degradation under simulated atmospheric conditions .

Methods

The OH-initiated degradation of AMP was investigated in a large atmospheric simulation chamber, employing time-resolved online high-resolution proton-transfer reaction-time-of-flight mass spectrometry (PTR-ToF-MS) and chemical analysis of aerosol online PTR-ToF-MS (CHARON-PTR-ToF-MS) instrumentation .

Results

The photo-oxidation experiments show 2-amino-2-methylpropanal [CH3C(NH2)(CH3)CHO] as the major gas-phase product and propan-2-imine [(CH3)2C\uE0C8NH], 2-iminopropanol [(CH3)(CH2OH)C NH], acetamide [CH3C(O)NH2], formaldehyde (CH2O), and nitramine 2-methyl-2-(nitroamino)-1-propanol [AMPNO2, CH3C(CH3)(NHNO2)- \uE0C8 CH2OH] as minor primary products .

ATR-FTIR Spectroscopic Investigation

Application

AMP is used in ATR-FTIR spectroscopic investigation of the carbon monoxide absorption characteristics of a series of heterocyclic diamines .

Methods

The methods involve the use of ATR-FTIR spectroscopy to investigate the absorption characteristics of carbon monoxide .

Results

The results of these investigations can provide valuable information about the absorption characteristics of carbon monoxide .

Synthesis of 2-Oxazolidinones

Application

AMP is used in an efficient synthesis of 2-oxazolidinones via carbonylation with CO in the presence of salen-cobalt catalysts .

Methods

The synthesis involves the reaction of AMP with carbon monoxide in the presence of a salen-cobalt catalyst .

Results

The reaction results in the formation of 2-oxazolidinones, which are useful intermediates in organic synthesis .

Derivatization of Carboxylic Acids for GC Analysis

Application

AMP is used to derivatize carboxylic acids for gas chromatography (GC) analysis .

Methods

The derivatization involves the reaction of AMP with carboxylic acids .

Results

The resulting derivatives can be analyzed using gas chromatography, providing valuable information about the original carboxylic acids .

Synthesis of 2-Oxazolines for Further Transformations

Application

AMP is a precursor to oxazolines via its reaction with acyl chlorides . Oxazolines are versatile intermediates in organic synthesis .

Methods

The synthesis of oxazolines involves the reaction of AMP with an acyl chloride .

Results

The reaction results in the formation of an oxazoline ring, which can be further transformed into other useful organic compounds .

Synthesis of 2,2-Dimethylaziridine

Application

Via sulfation of the alcohol, AMP is also a precursor to 2,2-dimethylaziridine . Aziridines are important building blocks in organic synthesis .

Methods

The synthesis of 2,2-dimethylaziridine involves the reaction of AMP with a sulfating agent .

Results

The reaction results in the formation of a 2,2-dimethylaziridine ring, which can be further transformed into other useful organic compounds .

Safety And Hazards

This would involve looking at the compound’s safety data sheet (SDS) for information on its hazards, how to handle it safely, and what to do in case of an emergency.

Future Directions

This would involve looking at current research on the compound and identifying areas where further research is needed.

properties

IUPAC Name |

2-[(2-amino-2-methylpropanoyl)amino]-2-methylpropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3.ClH/c1-7(2,9)5(11)10-8(3,4)6(12)13;/h9H2,1-4H3,(H,10,11)(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAUMUPKTXLDOLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NC(C)(C)C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Amino-2-methylpropanamido)-2-methylpropanoic acid hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Allyl-N-[2-(4-piperidinyl)ethyl]-2-propen-1-amine dihydrochloride](/img/structure/B1525369.png)

![1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine dihydrochloride](/img/structure/B1525371.png)

![2-[(2-Methoxyethyl)amino]acetic acid hydrochloride](/img/structure/B1525375.png)

![2-[(2,2-Dimethylpropyl)amino]-1-phenylethan-1-ol hydrochloride](/img/structure/B1525376.png)

![3-[(3-amino-1H-pyrazol-1-yl)sulfonyl]benzonitrile](/img/structure/B1525380.png)

![3-[(Dimethylamino)methyl]-1-benzofuran-2-carboxylic acid hydrochloride](/img/structure/B1525381.png)

![2-[1-(2-Phenylethyl)cyclopentyl]acetic acid](/img/structure/B1525385.png)